molecular formula C7H8F3N3 B14037436 2-(5-(Trifluoromethyl)pyrimidin-2-YL)ethanamine

2-(5-(Trifluoromethyl)pyrimidin-2-YL)ethanamine

Cat. No.: B14037436
M. Wt: 191.15 g/mol
InChI Key: OBPRECIZHBIKOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(Trifluoromethyl)pyrimidin-2-YL)ethanamine is a chemical compound with the molecular formula C7H8F3N3 It is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Trifluoromethyl)pyrimidin-2-YL)ethanamine typically involves the reaction of 5-(trifluoromethyl)pyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial production methods often incorporate advanced techniques such as automated reactors and in-line monitoring to ensure consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Trifluoromethyl)pyrimidin-2-YL)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation may yield oxides or other oxygen-containing compounds, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(5-(Trifluoromethyl)pyrimidin-2-YL)ethanamine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the study of biological processes and pathways, particularly those involving pyrimidine derivatives.

    Medicine: The compound has potential therapeutic applications, including as a precursor for the development of drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(5-(Trifluoromethyl)pyrimidin-2-YL)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The pyrimidine ring can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

2-(5-(Trifluoromethyl)pyrimidin-2-YL)ethanamine can be compared with other similar compounds, such as:

    2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethanamine: This compound has a methyl group instead of a hydrogen atom at the 4-position of the pyrimidine ring, which can affect its reactivity and biological activity.

    2-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine: The pyridine ring in this compound can influence its chemical properties and interactions compared to the pyrimidine ring in this compound.

    2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine:

Each of these compounds has unique features that make them suitable for different applications, highlighting the versatility and importance of trifluoromethyl-substituted pyrimidine derivatives in scientific research.

Properties

Molecular Formula

C7H8F3N3

Molecular Weight

191.15 g/mol

IUPAC Name

2-[5-(trifluoromethyl)pyrimidin-2-yl]ethanamine

InChI

InChI=1S/C7H8F3N3/c8-7(9,10)5-3-12-6(1-2-11)13-4-5/h3-4H,1-2,11H2

InChI Key

OBPRECIZHBIKOK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)CCN)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.